An In-depth Technical Guide to Tetrakis(3,5-dibromophenyl)silane: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to Tetrakis(3,5-dibromophenyl)silane: Synthesis, Structure, and Potential Applications
This technical guide provides a comprehensive overview of Tetrakis(3,5-dibromophenyl)silane, a highly functionalized organosilicon compound. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded resource for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, a proposed synthetic pathway with detailed experimental considerations, and its potential utility in materials science and medicinal chemistry.
Core Molecular Architecture: Understanding the Structure of Tetrakis(3,5-dibromophenyl)silane
Tetrakis(3,5-dibromophenyl)silane possesses a central silicon atom tetrahedrally bonded to four 3,5-dibromophenyl groups. This structure imparts a high degree of symmetry and a significant bromine content, which are key determinants of its physical and chemical properties.
Key Structural Features:
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Central Silicon Core: The silicon atom forms the sp³-hybridized core of the molecule, leading to a three-dimensional, tetrahedral arrangement of the phenyl substituents.
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Aromatic Pendants: Four phenyl rings are directly attached to the silicon atom. This linkage is generally stable and imparts rigidity to the overall structure.
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Bromine Functionalization: Each phenyl ring is substituted with two bromine atoms at the meta positions (3 and 5). This high degree of halogenation significantly increases the molecular weight and influences the electronic properties of the aromatic rings.
Below is a visual representation of the chemical structure of Tetrakis(3,5-dibromophenyl)silane.
Caption: Chemical structure of Tetrakis(3,5-dibromophenyl)silane.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₂Br₈Si | - |
| Molecular Weight | 967.67 g/mol | - |
| Appearance | White to off-white solid | Analogy |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene). Insoluble in water and lower alcohols. | Analogy |
| Melting Point | High, likely > 200 °C | Analogy |
Proposed Synthesis and Experimental Protocol
A plausible and efficient route to Tetrakis(3,5-dibromophenyl)silane is a two-step process starting from silicon tetrachloride. This involves the synthesis of the tetraphenylsilane precursor followed by its exhaustive bromination.
Synthesis Workflow
Caption: Proposed two-step synthesis of Tetrakis(3,5-dibromophenyl)silane.
Step 1: Synthesis of Tetraphenylsilane
The synthesis of tetraphenylsilane is a well-established procedure.[1][2] It is typically achieved through a Grignard reaction between silicon tetrachloride and phenylmagnesium bromide.
Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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Grignard Reagent Formation: A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.
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Reaction with Silicon Tetrachloride: After the formation of the Grignard reagent is complete, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C. The reaction is highly exothermic and should be carefully controlled.
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Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and benzene, to yield pure tetraphenylsilane as a white crystalline solid.
Step 2: Bromination of Tetraphenylsilane
The second step involves the electrophilic aromatic substitution of tetraphenylsilane with bromine, catalyzed by a Lewis acid such as iron(III) bromide. This reaction is expected to proceed to completion, yielding the desired octabrominated product. A similar procedure has been reported for the bromination of tetraphenylmethane.
Protocol:
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Reaction Setup: A round-bottom flask is charged with tetraphenylsilane and a suitable solvent, such as dichloromethane or carbon tetrachloride.
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Catalyst Addition: A catalytic amount of anhydrous iron(III) bromide is added to the suspension.
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Bromine Addition: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and the color of the bromine will fade as it is consumed. An excess of bromine is required to ensure complete bromination of all four phenyl rings.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, the excess bromine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to afford Tetrakis(3,5-dibromophenyl)silane.
Spectroscopic Characterization (Predicted)
The structure of the synthesized Tetrakis(3,5-dibromophenyl)silane can be confirmed using a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the phenyl rings will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The integration of this signal will correspond to the 12 aromatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atoms attached to the silicon will appear at a distinct chemical shift, as will the carbons bearing bromine atoms and the remaining aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing eight bromine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br stretching vibrations, as well as the typical bands for substituted benzene rings and the Si-C bond.
Potential Applications in Research and Drug Development
While specific applications for Tetrakis(3,5-dibromophenyl)silane have not been extensively reported, its unique structure suggests potential utility in several areas:
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Materials Science: The high bromine content makes it a candidate as a flame retardant additive for polymers. Its rigid tetrahedral structure could also be exploited in the design of porous materials or as a core for dendrimer synthesis. Derivatives of tetraphenylsilane have been explored for use in organic light-emitting diodes (OLEDs) and as molecular glass resists in lithography.[3][4]
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Medicinal Chemistry and Drug Development: Polybrominated aromatic compounds have been investigated for their potential biological activities. The lipophilic nature and the presence of multiple bromine atoms could lead to interactions with biological targets. Organosilicon compounds, in general, are being explored for their potential in drug delivery systems due to their biocompatibility and tunable properties. The core structure of Tetrakis(3,5-dibromophenyl)silane could serve as a scaffold for the development of new therapeutic agents.
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Supramolecular Chemistry: The tetrahedral geometry and the potential for halogen bonding interactions make this molecule an interesting building block for the construction of complex supramolecular assemblies.
Conclusion
References
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Ningbo Inno Pharmchem Co., Ltd. (2026, March 13). The Science Behind Tetraphenylsilane: Properties and Manufacturing Insights. Retrieved from [Link]
- Fournier, J.-H., Maris, T., Wuest, J. D., Guo, W., & Galoppini, E. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry, 81(4), 379-388.
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ResearchGate. (n.d.). Chemical structures of tetraphenylsilane derivatives functionalized with triphenylaminooxadiazole and diarylamine. Retrieved from [Link]
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NIST. (n.d.). Silane, tetraphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Ontosight AI. (n.d.). Tetraphenylsilane Properties and Uses. Retrieved from [Link]
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R Discovery. (2003, May 1). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]
- Li, Y., et al. (2022). Molecular Glass Resists Based on Tetraphenylsilane Derivatives: Effect of Protecting Ratios on Advanced Lithography. ACS Applied Materials & Interfaces, 14(30), 34863–34871.
